molecular formula C14H12 B089595 trans-Stilbene CAS No. 103-30-0

trans-Stilbene

Cat. No. B089595
CAS RN: 103-30-0
M. Wt: 180.24 g/mol
InChI Key: PJANXHGTPQOBST-VAWYXSNFSA-N
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Description

Trans-Stilbene is used in the manufacturing of dye lasers, optical brighteners, non-steroidal synthetic estrogens such as diethylstilbestrol, fosfestrol, and dienestrol . It is also used as a phosphor and a scintillator . The name “stilbene” is derived from the Greek word στίλβω (stilbo), which means “I shine”, on account of the lustrous appearance of the compound .


Synthesis Analysis

Recent advances in the synthesis of stilbene derivatives involve cross-coupling reactions . The preparation of these structures via cross-coupling reactions has attracted much attention . In the presence of different bases, the transformations involve two different pathways, in which phenylcarbene and phosphonium alkoxide are considered as key intermediates, respectively .


Molecular Structure Analysis

This compound has a molecular weight of 180.2451 . It exists as two possible stereoisomers . One is trans-1,2-diphenylethylene, called (E)-stilbene or this compound . The second is cis-1,2-diphenylethylene, called (Z)-stilbene or cis-stilbene, and is sterically hindered and less stable because the steric interactions force the aromatic rings out-of-plane and prevent conjugation .


Chemical Reactions Analysis

This compound isomerizes to cis-stilbene under the influence of light . The reverse path can be induced by heat or light . The process of cis–trans isomerization upon photoexcitation of stilbene is well established and is characterized by means of fluorescence decay lifetime in different solvents .


Physical And Chemical Properties Analysis

This compound is a crystalline solid which does not melt until around 125 °C (257 °F), illustrating the two isomers have significantly different physical properties . The photophysical properties of this compound solution in solid polystyrene glass have been studied by absorption and time-resolved fluorescence .

Scientific Research Applications

  • Biological Actions and Molecular Effects of Stilbenes : Stilbenes, including trans-Stilbene, exhibit a wide range of health-beneficial effects such as anti-inflammation, anti-carcinogenic, anti-diabetes, and anti-dyslipidemia activities. They act as inducers of multiple cell-death pathways in cancer cells (Tsai, Ho, & Chen, 2016).

  • Impact of Environmental Factors on Stilbene Biosynthesis : This review discusses how environmental factors like UV radiation, visible light, and stress can enhance stilbene biosynthesis in plants and plant cell cultures, which is crucial for increasing the accumulation of these valuable compounds (Valletta, Iozia, & Leonelli, 2021).

  • Resveratrol in Eye Diseases : Resveratrol, a derivative of this compound, exhibits anti-inflammatory and neuroprotective properties beneficial for eye tissues and may be effective in age-related eye disorders (Bryl, Falkowski, Zorena, & Mrugacz, 2022).

  • Chemical Characterisation of Stilbenes in Norway Spruce : This study provides methods for rapid discovery of new and known stilbene structures in Norway spruce, which is important for exploiting these compounds in various applications (Mulat, Latva-Mäenpää, Koskela, Saranpää, & Wähälä, 2014).

  • Stability and Photoisomerization of Stilbenes : This work studies the stability of stilbenes under light exposure and their transformation to new compounds, which has implications for their use in various light-sensitive applications (Latva-Mäenpää, Wufu, Mulat, Sarjala, Saranpää, & Wähälä, 2021).

  • Anti-Aging and Anti-Angiogenic Properties of Stilbenes : This review discusses the anti-aging and anti-angiogenic effects of stilbenes like trans-resveratrol and their mechanisms, which are of great interest for medicinal applications (Kasiotis, Pratsinis, Kletsas, & Haroutounian, 2013).

  • Energetics of the Formation of trans‐Stilbene : This study investigates the conversion of benzyl chloride into trans‐stilbene, exploring both the thermodynamic and kinetic features, which is vital for the production of materials like dyes and pigments (De Raffele, Piazzetta, Russo, Toscano, & Adamo, 2017).

  • Photophysical Properties and Photoadditions of Methoxy-Substituted Stilbenes : This research explores the photochemistry of this compound and its derivatives, which is significant for understanding their applications in optical and photochemical processes (Roberts & Pincock, 2006).

  • Solubility of this compound in Organic Phase : Understanding the solubility of this compound is crucial for its applications in various fields. This study uses models to predict and describe its solubility in organic solvents (Yousefinejad, Honarasa, Mosahebfard, & Nekoeinia, 2017).

  • Production and Application of Resveratrol : This review examines biotechnological methods for the production of trans-resveratrol, highlighting its health benefits and the need for effective commercial production methods (Kiselev, 2011).

Mechanism of Action

Target of Action

Trans-Stilbene, a derivative of stilbene, is a biologically active compound that exhibits pronounced antimicrobial, antifungal, and anticancer properties . The primary targets of this compound are the liver microsomal enzyme system in rats and humans (CYP 1A1/2), which metabolizes this compound to a 4-hydroxy derivative (trans-4-hydroxystilbene) that exhibits estrogenic effects .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. This compound also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Biochemical Pathways

The biosynthesis of this compound involves the stilbene synthase (STS) enzyme, which serves as the pivotal enzyme within stilbene biosynthetic pathways . This compound also impacts the NF-κB pathway by means of the phosphorylation of IκB, which results in degradation by the proteasome, leading to the release of NF-κB, which translocates to the nucleus for the transcription of genes .

Pharmacokinetics

This compound demonstrates high bioavailability when administered orally . It can easily pass through the blood-brain barrier due to its low molecular weight and good liposolubility .

Result of Action

The molecular and cellular effects of this compound’s action include reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It also suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .

Action Environment

This compound is a secondary metabolite produced by plants to help protect them in response to certain external aggressors such as ultraviolet radiation, cracks, fungal, viral, or bacterial attacks, and pesticides . The production of this compound is influenced by various environmental factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress .

Safety and Hazards

Trans-Stilbene may cause skin and respiratory system irritation . It is also a serious eye irritant . It should be stored in a cool, dry place away from sunlight .

Future Directions

Stilbenes are promising for managing and treating obesity . A comparison of the physiological effects of various stilbenoids and other stilbene derivatives on obesity-associated diseases is warranted .

properties

IUPAC Name

(E)-stilbene
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InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+
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InChI Key

PJANXHGTPQOBST-VAWYXSNFSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
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Molecular Formula

C14H12
Record name TRANS-STILBENE
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DSSTOX Substance ID

DTXSID4026050
Record name trans-Stilbene
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Molecular Weight

180.24 g/mol
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Physical Description

Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals.
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Record name trans-1,2-Diphenylethylene
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Boiling Point

583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg
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Solubility

Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C
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Density

0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707
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Vapor Pressure

0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C
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Color/Form

Crystals from 95% ethanol, Colorless or slightly yellow crystals

CAS RN

103-30-0, 588-59-0
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Melting Point

255 to 257 °F (NTP, 1992), 124 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trans-stilbene?

A1: this compound has a molecular formula of C14H12 and a molecular weight of 180.25 g/mol.

Q2: What are the key spectroscopic features of this compound?

A: Spectroscopic studies, including Raman spectroscopy [, ] and fluorescence excitation spectroscopy [, ], have been instrumental in understanding the vibrational modes and electronic transitions of this compound. These studies provide insights into its structure and conformational dynamics.

Q3: How does the solubility of this compound vary in different solvents?

A: The solubility of this compound is solvent-dependent. Research shows that it exhibits limited solubility in aqueous media, necessitating the use of organic solvents like hexane, benzene, and methanol for various studies [, ].

Q4: How does confinement within zeolites affect the fluorescence lifetime of this compound?

A: Research indicates that the fluorescence lifetime (τf) of this compound is sensitive to its environment. Within dehydrated NaY zeolite, τf is shorter compared to hexane, indicating a higher degree of probe mobility. Interestingly, co-adsorbing small amounts of water further reduces τf, suggesting increased mobility due to competitive interactions within the zeolite framework [].

Q5: How do structural modifications of this compound influence its ability to inhibit cytochrome P450 enzymes?

A: Studies have revealed that substituting the hydroxyl groups in trans-resveratrol (a natural this compound derivative) with methoxy groups generally enhances the inhibition of CYP1A2, indicating the importance of the 3,5-dihydroxyl motif for activity [, ].

Q6: Does the position of hydroxyl groups impact the antioxidant activity of this compound analogues?

A: Yes, the arrangement of hydroxyl groups significantly influences the antioxidant properties of this compound analogues. Studies show that the presence of ortho-dihydroxyl or para-dihydroxyl groups enhances their ability to regenerate α-tocopherol, highlighting the importance of these motifs for antioxidant activity [, ].

Q7: How does the gut microbiota contribute to the antiproliferative effects of dietary stilbenes like trans-resveratrol?

A: Research suggests that the gut microbiota plays a crucial role in metabolizing dietary stilbenes, resulting in metabolites with varying antiproliferative activities. For instance, trans-resveratrol can be converted into dihydroresveratrol, lunularin, and other metabolites, each exhibiting different potencies against colon cancer cells. This microbial metabolism contributes to the interindividual variability in response to dietary stilbene intake [].

Q8: Can this compound be metabolized into estrogenic compounds?

A: Yes, research has shown that this compound can be metabolically activated by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, to produce the estrogenic compounds trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. This metabolic pathway is relevant for understanding the potential estrogenic effects of this compound exposure [].

Q9: How is this compound utilized in the synthesis of tamoxifen?

A: this compound serves as a versatile starting material for synthesizing tamoxifen, an important drug used in breast cancer treatment. The synthesis leverages palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, to introduce specific functional groups onto the this compound scaffold in a stereospecific manner [].

Q10: What is the role of this compound in photocatalytic asymmetric epoxidation reactions?

A: this compound acts as a model substrate in evaluating the efficacy of photocatalysts, such as manganese-porphyrin/graphene-oxide nanocomposites, for asymmetric epoxidation reactions. These reactions utilize molecular oxygen as the oxidant and are driven by visible light, showcasing the potential for sustainable and selective chemical transformations [].

Q11: How is computational chemistry used to study the structure and dynamics of this compound derivatives?

A: Computational techniques like density functional theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into the structural features, intermolecular interactions, and dynamic behavior of this compound and its analogues. These methods are particularly useful for understanding conformational flexibility and internal molecular motions, such as methyl group rotations in substituted trans-stilbenes [].

Q12: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?

A: QSAR models have been developed to explore the relationship between the chemical structure of this compound analogues and their biological activities, such as the inhibition of NF-κB activation. These models aid in identifying structural features critical for enhancing potency and selectivity [].

Q13: What is known about the potential toxicity of this compound oxide?

A: this compound oxide, a metabolite of this compound, has been investigated for its potential toxicity. Studies have shown that individuals with a deficiency in glutathione S-transferase mu, an enzyme involved in detoxification, exhibit increased susceptibility to this compound oxide-induced cytogenetic damage, highlighting the importance of metabolic pathways in mitigating potential toxicity [].

Q14: How is this compound used to study photoisomerization dynamics in restricted environments?

A: this compound's photoisomerization reaction serves as a model system for investigating the influence of confinement on chemical reactivity. Studies employing picosecond transient Raman spectroscopy have shown that complexation with cyclodextrins, cyclic oligosaccharides that form host-guest complexes, can significantly alter the dynamics of this compound photoisomerization [, ].

Q15: Can external factors like strong electric fields influence the photoisomerization of this compound?

A: Yes, research has demonstrated that the application of strong, nonresonant infrared radiation can enhance the cis-trans photoisomerization yield of stilbene in solution. This effect is attributed to the dynamic Stark shifting of energy levels, leading to an increased absorption cross-section and promoting the isomerization process [].

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